VD2173 Exhibits 9.5-Fold Superior Matriptase Potency and Distinct Selectivity Profile Relative to Acyclic Comparator ZFH7116
In head-to-head enzymatic assays, VD2173 (compound 18) demonstrates a 9.5-fold improvement in matriptase inhibitory potency compared to the acyclic inhibitor ZFH7116 (compound 31). Specifically, VD2173 inhibits matriptase with an IC50 of 2.2 nM, whereas ZFH7116 requires 21 nM to achieve equivalent inhibition [1]. Critically, this enhanced matriptase potency is accompanied by a distinct selectivity fingerprint: VD2173 exhibits negligible activity against HGFA (IC50 = 8610 nM), making it a selective dual inhibitor of matriptase and hepsin, while ZFH7116 acts as a potent triplex inhibitor of matriptase, hepsin, and HGFA (HGFA IC50 = 26 nM) [2]. Both compounds maintain high selectivity over off-target coagulation proteases, with thrombin IC50 values exceeding 8 μM [1].
| Evidence Dimension | Matriptase enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 2.2 nM |
| Comparator Or Baseline | ZFH7116 (acyclic analog): 21 nM |
| Quantified Difference | 9.5-fold lower IC50 (greater potency) |
| Conditions | Fluorogenic peptide substrate assay, recombinant matriptase enzyme |
Why This Matters
Procurement of VD2173 is essential for studies requiring maximal matriptase inhibition at low concentrations, as substituting ZFH7116 would necessitate 9.5-fold higher dosing to achieve equivalent target engagement, potentially confounding dose-response interpretations.
- [1] Mahoney, M., et al. (2021). Macrocyclic Inhibitors of HGF-Activating Serine Proteases Overcome Resistance to Receptor Tyrosine Kinase Inhibitors and Block Lung Cancer Progression. J. Med. Chem., 64(24), 18158-18174. Table 4. View Source
- [2] Mahoney, M., et al. (2021). Macrocyclic Inhibitors of HGF-Activating Serine Proteases Overcome Resistance to Receptor Tyrosine Kinase Inhibitors and Block Lung Cancer Progression. J. Med. Chem., 64(24), 18158-18174. Figure 5, Table 4. View Source
